3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate typically involves the esterification of L-carnitine with stearic acid. This reaction is catalyzed by enzymes such as carnitine palmitoyltransferase . The reaction conditions often include an organic solvent like methanol and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified using techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the stearoyl group to its corresponding carboxylic acid.
Reduction: The reduction of the ester bond can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Stearic acid.
Reduction: Stearyl alcohol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study esterification and acylation reactions.
Biology: It serves as a biomarker for metabolic disorders and is involved in fatty acid metabolism.
Medicine: this compound is studied for its role in metabolic diseases such as carnitine palmitoyltransferase II deficiency.
Industry: It is used in the production of dietary supplements and as an additive in various formulations
Mechanism of Action
3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells. The compound interacts with enzymes such as carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase to achieve this transport .
Comparison with Similar Compounds
Acetylcarnitine: An acetylated form of L-carnitine involved in transporting acetyl groups into the mitochondria.
Propionylcarnitine: Involved in the transport of propionyl groups.
Palmitoylcarnitine: Similar to 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate but with a palmitoyl group instead of a stearoyl group
Uniqueness: this compound is unique due to its specific role in the metabolism of long-chain fatty acids and its involvement in specific metabolic pathways related to energy production .
Properties
IUPAC Name |
3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPHNLNTJNMAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423787 | |
Record name | stearoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1976-27-8 | |
Record name | Stearoyl DL-carnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1976-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | stearoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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